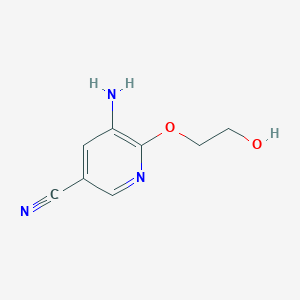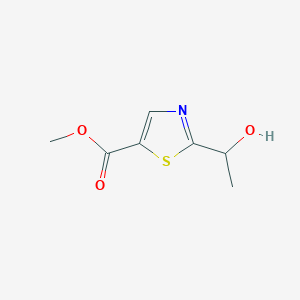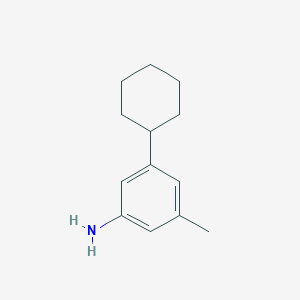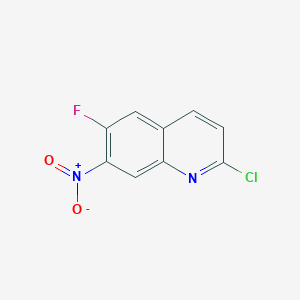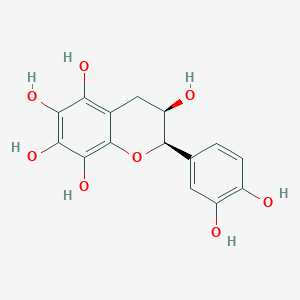
Dulcisflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dulcisflavan is a naturally occurring flavonoid compound found in various plants, particularly in the species Scoparia dulcis. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has gained attention due to its potential therapeutic applications in treating metabolic syndrome, diabetes, and other chronic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dulcisflavan typically involves the extraction of the compound from plant sources. The extraction process includes the use of solvents such as ethanol or methanol to isolate the flavonoid from the plant material. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and formulation into various pharmaceutical or nutraceutical products. The process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dulcisflavan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into dihydroflavonoids.
Substitution: Various substitution reactions can occur on the flavonoid ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include quinones, dihydroflavonoids, and various substituted flavonoid derivatives. These products have distinct biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Dulcisflavan has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: this compound has shown potential in treating metabolic syndrome, diabetes, and inflammatory conditions due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
Dulcisflavan exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase and cyclooxygenase-2.
Metabolic Regulation: This compound enhances insulin sensitivity and regulates glucose metabolism, making it beneficial for managing diabetes and metabolic syndrome.
Comparación Con Compuestos Similares
Dulcisflavan is compared with other similar flavonoid compounds, such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Catechin: Found in tea, known for its antioxidant and antimicrobial activities.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and metabolic regulatory properties, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C15H14O8 |
|---|---|
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,6,7,8-pentol |
InChI |
InChI=1S/C15H14O8/c16-7-2-1-5(3-8(7)17)14-9(18)4-6-10(19)11(20)12(21)13(22)15(6)23-14/h1-3,9,14,16-22H,4H2/t9-,14-/m1/s1 |
Clave InChI |
PONGJRZSHJPTOF-YMTOWFKASA-N |
SMILES isomérico |
C1[C@H]([C@H](OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
C1C(C(OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


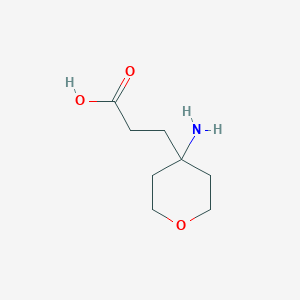
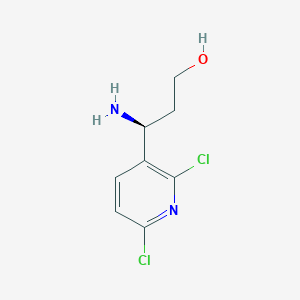
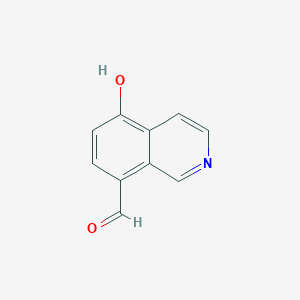



![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
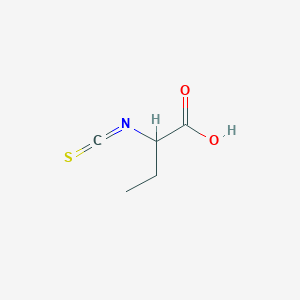
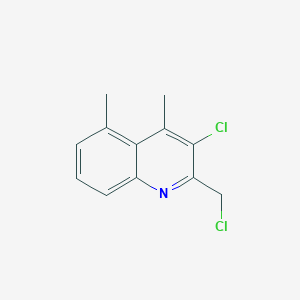
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
